molecular formula C12H22O4 B13938284 1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane

1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane

Cat. No.: B13938284
M. Wt: 230.30 g/mol
InChI Key: KHGMDVXARUKQAX-UHFFFAOYSA-N
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Description

1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane is an organic compound characterized by the presence of two tetrahydropyran rings connected via an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane typically involves the reaction of tetrahydropyran derivatives with ethylene glycol under acidic or basic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or strong bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the tetrahydropyran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydropyran-4-yloxy)ethane
  • 2-(Tetrahydropyran-2-yloxy)ethane
  • 1,2-Di(tetrahydropyran-4-yloxy)ethane

Uniqueness

1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane is unique due to the presence of two distinct tetrahydropyran rings, which confer specific chemical and physical properties

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-[2-(oxan-4-yloxy)ethoxy]oxane

InChI

InChI=1S/C12H22O4/c1-2-6-15-12(3-1)16-10-9-14-11-4-7-13-8-5-11/h11-12H,1-10H2

InChI Key

KHGMDVXARUKQAX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2CCOCC2

Origin of Product

United States

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